molecular formula C22H21NO5S B3583222 Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate

Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate

Cat. No.: B3583222
M. Wt: 411.5 g/mol
InChI Key: LEPDKVDXYSQVIN-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C21H21NO5S. This compound is notable for its unique structure, which includes a thiophene ring, a benzoyl group, and an ethyl ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate typically involves the reaction of 2,6-dimethoxybenzoic acid with ethyl 3-amino-5-phenylthiophene-2-carboxylate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with potential scaling up of the reaction conditions mentioned above.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups on the benzoyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiophene ring and benzoyl group may play crucial roles in binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy groups and a phenyl ring in its structure differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

ethyl 2-[(2,6-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c1-4-28-22(25)15-13-18(14-9-6-5-7-10-14)29-21(15)23-20(24)19-16(26-2)11-8-12-17(19)27-3/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPDKVDXYSQVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=C(C=CC=C3OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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